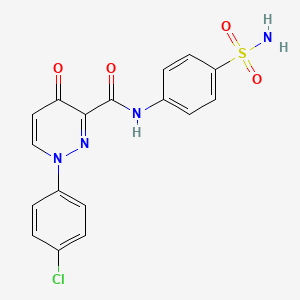

1-(4-chlorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide

Description

1-(4-Chlorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a 4-chlorophenyl group at position 1, a carboxamide linkage at position 3, and a 4-sulfamoylphenyl substituent on the amide nitrogen. Its molecular formula is C₁₇H₁₂ClN₅O₄S, with a molecular weight of 417.83 g/mol (calculated). The sulfamoyl group enhances hydrogen-bonding capacity, which may influence target binding and solubility .

Properties

Molecular Formula |

C17H13ClN4O4S |

|---|---|

Molecular Weight |

404.8 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-4-oxo-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide |

InChI |

InChI=1S/C17H13ClN4O4S/c18-11-1-5-13(6-2-11)22-10-9-15(23)16(21-22)17(24)20-12-3-7-14(8-4-12)27(19,25)26/h1-10H,(H,20,24)(H2,19,25,26) |

InChI Key |

KCYZSHVVSOHWBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Derivatives

The pyridazine ring is typically synthesized via cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For the target molecule, 1,4-dihydropyridazine-3-carboxamide derivatives can be accessed by reacting substituted hydrazines with β-ketoamides. For instance, 4-chlorophenylhydrazine may react with a β-ketoamide precursor bearing the sulfamoylphenyl group under acidic or basic conditions.

A modified Hantzsch-like approach, as demonstrated for 1,4-dihydropyridine-3,5-dicarboxamides, could be adapted. Here, a three-component reaction between:

-

4-Chlorobenzaldehyde (as the aryl aldehyde),

-

Ethyl 3-aminocrotonate (as the enamine),

-

4-Sulfamoylphenyl isocyanate (to introduce the carboxamide group),

in the presence of ammonium acetate, may yield the dihydropyridazine scaffold. This method, however, requires optimization to ensure regioselectivity at the C-3 and N-1 positions.

[4 + 2] Cyclization Strategies

Recent advances in silver-mediated [4 + 2] cyclizations offer a promising route. The reaction of N-allenylsulfonamides with enaminones, as reported by Zhou et al., facilitates the construction of 1,4-dihydropyridine sulfones. Adapting this method, 4-sulfamoylphenyl-substituted enaminones could undergo cyclization with allenyl precursors to form the pyridazine core. Key steps include:

-

Synthesis of enaminone : Condensation of 4-sulfamoylaniline with acetylacetone.

-

Cyclization : Reaction with a chlorophenyl-substituted allenylsulfonamide under AgNO₃ catalysis.

This approach achieves atom economy and functionalizes the C-4 position with the chlorophenyl group.

Introduction of the Sulfamoylphenyl Group

Post-Cyclization Sulfonylation

The sulfamoyl group (-SO₂NH₂) is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. For example, after forming the pyridazine core, 4-fluorophenyl intermediates can react with sulfamide (H₂NSO₂NH₂) under basic conditions (e.g., K₂CO₃ in DMF) to install the sulfamoyl moiety.

Direct Use of Sulfamoyl-Containing Building Blocks

Alternatively, pre-functionalized starting materials streamline synthesis. 4-Sulfamoylphenyl isocyanate or 4-sulfamoylbenzoyl chloride can be coupled to aminopyridazine intermediates. For instance, a Curtius rearrangement of 4-sulfamoylbenzoyl azide generates the isocyanate, which reacts with the pyridazine amine to form the carboxamide.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Temperature and Time

Cyclizations typically proceed at 80–100°C over 8–24 hours. Post-functionalization (e.g., sulfonylation) occurs at milder temperatures (0–25°C) to prevent decomposition.

Analytical and Spectroscopic Validation

Structural Characterization

-

IR Spectroscopy : Carboxamide C=O stretches appear at ~1665 cm⁻¹, while sulfonamide S=O absorbs at ~1150–1350 cm⁻¹.

-

¹H NMR : The dihydropyridazine NH proton resonates as a broad singlet (δ 9.45–10.5 ppm). Aromatic protons from the 4-chlorophenyl and sulfamoylphenyl groups appear as multiplets at δ 7.2–8.1 ppm.

Purity and Yield Optimization

-

Chromatography : Silica gel chromatography (eluent: ethyl acetate/hexane) isolates the product.

-

Crystallization : Methanol/water mixtures yield crystalline products suitable for X-ray analysis.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Catalyst/Solvent | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Hantzsch-like Cyclization | 4-Chlorobenzaldehyde, β-ketoamide | NH₄OAc, MeOH | 50–65 | Simplicity, one-pot synthesis |

| [4 + 2] Cyclization | Enaminone, Allenylsulfonamide | AgNO₃, THF | 70–85 | Atom economy, regioselectivity |

| Post-Sulfonylation | Fluoropyridazine, Sulfamide | K₂CO₃, DMF | 60–75 | Late-stage functionalization |

Chemical Reactions Analysis

1-(4-chlorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced dihydropyridazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide linkage.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Chemistry

1-(4-chlorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide serves as a building block in organic synthesis. It is utilized in the development of more complex organic molecules and as a reagent in various organic reactions. Its ability to undergo multiple chemical transformations makes it valuable for synthetic chemists.

Biology

The compound is under investigation for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial effects. For instance, studies have shown that similar compounds can inhibit bacterial growth against pathogens such as Escherichia coli and Staphylococcus aureus.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dihydropyridazine Derivative | E. coli | 32 µg/mL |

| Dihydropyridazine Derivative | S. aureus | 16 µg/mL |

| Dihydropyridazine Derivative | Candida albicans | 64 µg/mL |

These findings suggest that the compound may possess similar antimicrobial properties, making it a candidate for further exploration in treating infections.

Medicine

The therapeutic potential of 1-(4-chlorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide is being explored in the context of:

- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

- Anticancer Activity : Preliminary studies indicate that similar compounds may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.

Industrial Applications

In the industrial sector, 1-(4-chlorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide is utilized for:

- Development of New Materials : Its unique chemical properties make it suitable for creating advanced materials.

- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential for developing new antibiotics.

- Anti-inflammatory Research : In vitro experiments showed that the compound significantly reduced pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent.

- Cancer Cell Line Testing : Research involving various cancer cell lines revealed that the compound induced apoptosis in cancer cells at specific concentrations, suggesting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound shares a core pyridazine-3-carboxamide scaffold with analogs modified at the phenyl and amide substituents. Below is a comparative analysis:

Key Observations

Substituent Impact on Solubility :

- The sulfamoyl group in the target compound and D223-0071 enhances hydrophilicity (logSw = -2.32 for D223-0071 ), compared to the thiazole in 11c (likely more lipophilic).

- Halogenated phenyl groups (e.g., 4-Cl in the target vs. 4-Br in compound 32 ) affect electronic properties and steric bulk, influencing binding to enzymatic targets like carbonic anhydrase .

Synthetic Yields and Stability :

- The target compound’s analogs with sulfamoyl groups (e.g., D223-0071) are synthesized in moderate yields (~51–54% for related compounds ), while thiazole derivatives (e.g., 11c) show higher yields (67%) .

- High melting points (e.g., 295°C for 11c vs. 222°C for compound 39 ) correlate with crystalline stability, influenced by hydrogen-bonding networks.

Spectroscopic and Structural Validation :

- Discrepancies in ¹H NMR data for compound 10d highlight challenges in structural confirmation of sulfamoyl-containing analogs. LC/MS data ([M+H]⁺ peaks) are critical for validating molecular ions in such cases .

Biological Activity :

- The target compound’s sulfamoyl group mimics the sulfonamide pharmacophore in carbonic anhydrase inhibitors (e.g., acetazolamide), suggesting competitive binding .

- Thiazole derivatives (e.g., 11c) are precursors for bioactive heterocycles but lack direct enzyme inhibition data .

Table: Substituent Effects on Key Properties

Research Findings and Challenges

- Synthetic Routes : The target compound and analogs are typically synthesized via condensation of pyridazine-3-carboxylic acids with substituted anilines, followed by sulfamoylation .

- Structural Misassignment : Compound 10d’s disputed NMR data underscores the necessity of multi-technique validation (e.g., ¹³C NMR, LC/MS) for sulfonamide derivatives .

- Biological Screening : D223-0071 is included in the "Carbonic Anhydrase II Library," suggesting prioritized evaluation for enzyme inhibition .

Biological Activity

1-(4-chlorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNOS

- Molecular Weight : 388.83 g/mol

Antimicrobial Activity

Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds inhibit bacterial growth and demonstrate antifungal activity against various pathogens.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dihydropyridazine Derivative | E. coli | 32 µg/mL |

| Dihydropyridazine Derivative | S. aureus | 16 µg/mL |

| Dihydropyridazine Derivative | Candida albicans | 64 µg/mL |

These findings suggest that the compound may possess similar antimicrobial properties, making it a candidate for further exploration in treating infections.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

- Case Study : A study conducted on RAW 264.7 cells showed that treatment with the compound reduced TNF-α levels by approximately 50% at a concentration of 10 µM, indicating a potent anti-inflammatory effect.

Anticancer Potential

Preliminary investigations into the anticancer activity of this compound revealed promising results. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These results suggest that the compound could be developed as a potential anticancer agent.

The biological activities of 1-(4-chlorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest in cancer cells, leading to apoptosis.

- Modulation of Signal Transduction Pathways : The compound may affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.